molecular formula C20H23N3O4S B2896742 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide CAS No. 1099658-00-0

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide

Cat. No.: B2896742
CAS No.: 1099658-00-0
M. Wt: 401.48
InChI Key: IBQWPLPQOLNNAY-UHFFFAOYSA-N
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Description

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes an indoline core and a sulfonamide group, makes it valuable in drug development and chemical synthesis.

Scientific Research Applications

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: In the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide
  • 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxylic acid

Uniqueness

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide is unique due to its specific combination of an indoline core and a sulfonamide group. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with proteins further enhances its versatility.

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-22(4-2)28(26,27)16-11-9-14(10-12-16)20(25)23-17-8-6-5-7-15(17)13-18(23)19(21)24/h5-12,18H,3-4,13H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQWPLPQOLNNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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